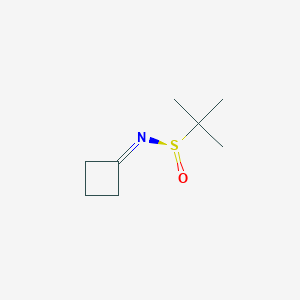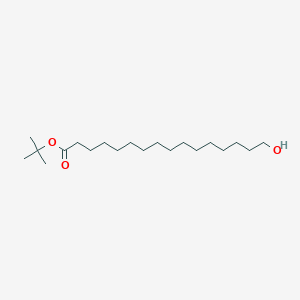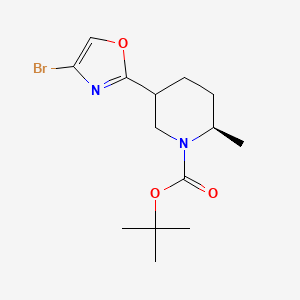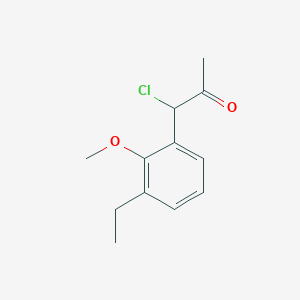
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, an ethyl group, and a methoxy group attached to a phenyl ring
準備方法
The synthesis of 1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one typically involves several steps. One common method includes the chlorination of 1-(3-ethyl-2-methoxyphenyl)propan-2-one using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.
化学反応の分析
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethyl and methoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall bioavailability and efficacy.
類似化合物との比較
1-Chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-methyl-2-methoxyphenyl)propan-2-one: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
1-Chloro-1-(3-ethyl-2-hydroxyphenyl)propan-2-one:
These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications.
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
1-chloro-1-(3-ethyl-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-4-9-6-5-7-10(12(9)15-3)11(13)8(2)14/h5-7,11H,4H2,1-3H3 |
InChIキー |
NBDUTJQTIQKDOC-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
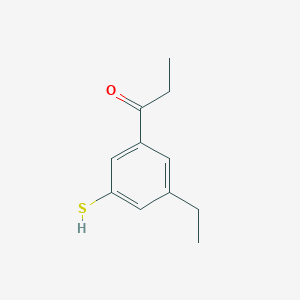


![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)
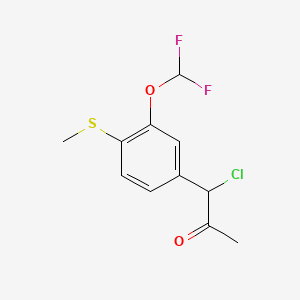

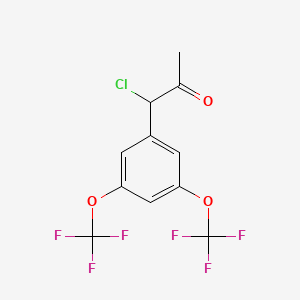

![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)

